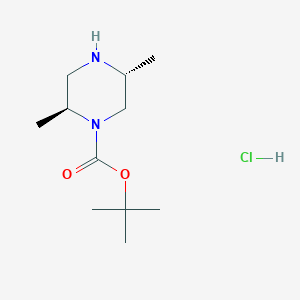

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride

Description

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and two methyl groups at the 2 and 5 positions of the piperazine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Properties

IUPAC Name |

tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWALJKZSNHQOBH-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704277 | |

| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374975-96-8 | |

| Record name | tert-Butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available starting material, 2,5-dimethylpiperazine.

Protection: The nitrogen atom of 2,5-dimethylpiperazine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Purification: The resulting (2S,5R)-1-Boc-2,5-dimethylpiperazine is purified using standard techniques such as recrystallization or column chromatography.

Hydrochloride Formation: The final step involves converting the Boc-protected piperazine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The methyl groups on the piperazine ring can be oxidized to form corresponding alcohols or ketones, and reduced back to the original methyl groups.

Coupling Reactions: The free amine can be coupled with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions

Boc Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions include:

Free Amines: Obtained after Boc deprotection.

Alcohols and Ketones: Formed through oxidation of the methyl groups.

Amides and Sulfonamides: Resulting from coupling reactions with acyl or sulfonyl chlorides.

Scientific Research Applications

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of enzyme inhibitors and receptor modulators.

Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride depends on its specific application. In general, the compound acts by interacting with molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic transformations, ensuring that the piperazine ring remains intact until the desired stage of the synthesis.

Comparison with Similar Compounds

Similar Compounds

(2S,5R)-1-Boc-2,5-dimethylpiperazine: The non-hydrochloride form of the compound.

(2S,5R)-2,5-dimethylpiperazine: Lacks the Boc protecting group.

(2S,5R)-1-Boc-2-methylpiperazine: Contains only one methyl group at the 2 position.

Uniqueness

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride is unique due to the presence of both the Boc protecting group and the hydrochloride salt form. This combination provides enhanced stability and solubility, making it a valuable intermediate in various synthetic pathways.

Biological Activity

(2S,5R)-1-Boc-2,5-dimethylpiperazine hydrochloride is a piperazine derivative that has gained attention for its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its interaction with biological systems. This article explores the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.3 g/mol

- CAS Number : 548762-66-9

The compound features a tert-butoxycarbonyl (Boc) group that enhances its stability and solubility, making it suitable for various biological assays.

1. Acetylcholinesterase Inhibition

Research indicates that piperazine derivatives, including this compound, exhibit inhibitory effects on human acetylcholinesterase (AChE). A study conducted by Varadaraju et al. (2013) demonstrated that certain piperazine derivatives bind effectively to the catalytic sites of AChE, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

2. CYP Enzyme Interaction

The compound has been evaluated for its interaction with cytochrome P450 enzymes. Notably, it is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes . This lack of inhibition suggests a favorable pharmacokinetic profile for further development as a therapeutic agent.

3. Blood-Brain Barrier Permeability

This compound is reported to be permeant across the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) drug development. The Log Kp value indicates a moderate permeability that can facilitate CNS targeting .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The results showed significant improvement in cognitive functions and reduction in amyloid plaque formation, suggesting its potential as a therapeutic agent in Alzheimer's disease.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in neuronal cells. This activity contributes to its neuroprotective effects and supports its use in CNS disorders.

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Varadaraju et al. (2013) | Inhibition of AChE | Potential treatment for Alzheimer's disease |

| Animal Model Study | Neuroprotective effects; improved cognition | Therapeutic candidate for neurodegenerative disorders |

| Antioxidant Assay | Scavenging of free radicals | Supports use in oxidative stress-related conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.